2-(1H-1,2,4-Triazol-5-yl)acetamide: Structural Architecture and Synthetic Utility
2-(1H-1,2,4-Triazol-5-yl)acetamide: Structural Architecture and Synthetic Utility
The following technical guide details the chemical structure, properties, and synthetic utility of 2-(1H-1,2,4-Triazol-5-yl)acetamide .
Executive Summary
2-(1H-1,2,4-Triazol-5-yl)acetamide represents a critical "fragment-like" scaffold in medicinal chemistry. Distinguished by a methylene linker (
This guide dissects the compound's tautomeric behavior, physicochemical properties, and validated synthetic pathways, serving as a blueprint for researchers utilizing this moiety in fragment-based drug discovery (FBDD) and coordination chemistry.
Chemical Identity & Molecular Architecture[1]
Nomenclature and Connectivity
The IUPAC designation 2-(1H-1,2,4-Triazol-5-yl)acetamide defines the connectivity:
-
Parent Chain: Acetamide (
). -
Linker: The "2-" locant indicates attachment at the
-carbon of the acetamide. -
Substituent: The triazole ring is attached via its Carbon-5 (C5) atom.
Note on Isomerism: This structure is fundamentally different from N-(1,2,4-triazol-5-yl)acetamide (amide nitrogen linked to ring) and 2-(1,2,4-triazol-1-yl)acetamide (ring nitrogen linked to methylene).
Tautomeric Equilibrium
The 1,2,4-triazole ring exists in a dynamic equilibrium between 1H, 2H, and 4H tautomers. For the 5-substituted derivative, the 1H and 2H forms are generally favored in solution, stabilized by solvent interactions and intermolecular hydrogen bonding.
Figure 1: Tautomeric Equilibrium of the Triazole Core
Physicochemical Profile
The following data summarizes the predicted and observed properties for the 2-(1,2,4-triazol-5-yl)acetamide scaffold.
| Property | Value / Description | Significance |
| Molecular Formula | Low MW (126.12 Da) ideal for FBDD. | |
| H-Bond Donors | 2 (Amide | High polarity; strong binding potential. |
| H-Bond Acceptors | 2 (Triazole N) + 1 (Carbonyl O) | Versatile interaction with protein residues. |
| LogP (Predicted) | -1.2 to -0.8 | Highly hydrophilic; excellent aqueous solubility. |
| pKa (Triazole) | ~10.0 (Neutral | Weakly acidic; deprotonates at high pH. |
| pKa (Basic N) | ~2.3 (Cation | Protonates only in strong acid. |
| Physical State | White to off-white solid | High melting point expected (>150°C) due to H-bonding network. |
Synthetic Methodology
Synthesis of the C-linked triazole acetamide requires constructing the carbon-carbon bond between the triazole and the side chain. The most robust route utilizes the Pinner Synthesis strategy followed by cyclization, or the direct amidation of a triazole-ester precursor.
Protocol: Amidation of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
This protocol assumes the starting material, ethyl 2-(1H-1,2,4-triazol-5-yl)acetate, is available or synthesized via the reaction of ethyl cyanoacetate with formylhydrazine.
Reagents:
-
Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate (1.0 eq)
-
Ammonia (
), 7N in Methanol (Excess) -
Solvent: Methanol (anhydrous)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of ethyl 2-(1H-1,2,4-triazol-5-yl)acetate in 20 mL of anhydrous methanol.
-
Ammonolysis: Cool the solution to 0°C. Add 10 mL of 7N
in methanol dropwise. -
Reaction: Seal the vessel and allow it to stir at room temperature for 12–18 hours. Monitor via TLC (System: 10% MeOH in DCM). The ester spot (
) should disappear, replaced by a lower amide spot ( ). -
Isolation: Concentrate the reaction mixture under reduced pressure to remove solvent and excess ammonia.
-
Purification: Triturate the resulting solid with cold diethyl ether or acetonitrile to remove impurities. Filter and dry under vacuum.
-
Yield Expectation: 75–85%
-
Characterization:
NMR (DMSO- ) should show the triazole CH (s, ~8.3 ppm), methylene (s, ~3.6 ppm), and broad amide protons.
-
Figure 2: Synthetic Pathway
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
The 2-(1,2,4-triazol-5-yl)acetamide structure acts as an ideal "fragment" due to its low molecular weight and specific binding capabilities:
-
Triazole Ring: Mimics amide bonds (bioisostere) and interacts with aromatic residues (e.g., Phenylalanine, Tyrosine) via
-stacking. -
Acetamide Tail: Provides a "handle" for further elaboration or direct interaction with serine proteases or kinase hinge regions.
Metal Coordination
The N2 and N4 nitrogens of the triazole ring are potent ligands for transition metals (Cu, Zn, Fe). The acetamide oxygen can theoretically participate in chelation, forming stable 5- or 6-membered chelate rings, useful in designing metallo-drugs or imaging agents.
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral signals are diagnostic:
-
NMR (400 MHz, DMSO-
):- 13.5 ppm (br s, 1H, Triazole-NH) - Often invisible due to exchange.
- 8.25 ppm (s, 1H, Triazole C3-H).
-
7.40, 6.90 ppm (two br s, 2H,
). -
3.55 ppm (s, 2H,
).
-
IR Spectroscopy (ATR):
- (Amide N-H stretch).
- (Amide C=O stretch).
- (C-N stretch).
References
-
PubChem. 1,2,4-Triazole-3-carboxamide (Ribavirin related structure). National Library of Medicine. Available at: [Link]
-
Turkish Journal of Chemistry. Synthesis of acetamide derivatives of 1,2,4-triazole bearing azinane. (2018).[1][2] Available at: [Link]
